molecular formula C29H26Br2N2O3 B316051 4-{[3-BROMO-4-(CYCLOPENTYLOXY)-5-ETHOXYPHENYL]METHYLENE}-1-(3-BROMOPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE

4-{[3-BROMO-4-(CYCLOPENTYLOXY)-5-ETHOXYPHENYL]METHYLENE}-1-(3-BROMOPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE

Cat. No.: B316051
M. Wt: 610.3 g/mol
InChI Key: BNCHJDYHNVFJQO-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-BROMO-4-(CYCLOPENTYLOXY)-5-ETHOXYPHENYL]METHYLENE}-1-(3-BROMOPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-BROMO-4-(CYCLOPENTYLOXY)-5-ETHOXYPHENYL]METHYLENE}-1-(3-BROMOPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzylidene Intermediate: This step involves the reaction of 3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde with an appropriate reagent to form the benzylidene intermediate.

    Cyclization: The benzylidene intermediate undergoes cyclization with 3-bromophenylhydrazine to form the pyrazolone ring.

    Final Assembly: The final step involves the coupling of the pyrazolone intermediate with a phenyl group under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolone rings.

    Reduction: Reduction reactions can occur at the bromine substituents, leading to the formation of debrominated products.

    Substitution: The compound can participate in substitution reactions, especially at the bromine sites, where nucleophiles can replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to debrominated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 4-{[3-BROMO-4-(CYCLOPENTYLOXY)-5-ETHOXYPHENYL]METHYLENE}-1-(3-BROMOPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-BROMO-4-(CYCLOPENTYLOXY)-5-ETHOXYPHENYL]METHYLENE}-1-(3-BROMOPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE
  • 3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
  • 3-bromo-4-(cyclopentyloxy)-N-ethylbenzenemethanamine

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile research tool.

Properties

Molecular Formula

C29H26Br2N2O3

Molecular Weight

610.3 g/mol

IUPAC Name

(4Z)-4-[(3-bromo-4-cyclopentyloxy-5-ethoxyphenyl)methylidene]-2-(3-bromophenyl)-5-phenylpyrazol-3-one

InChI

InChI=1S/C29H26Br2N2O3/c1-2-35-26-17-19(16-25(31)28(26)36-23-13-6-7-14-23)15-24-27(20-9-4-3-5-10-20)32-33(29(24)34)22-12-8-11-21(30)18-22/h3-5,8-12,15-18,23H,2,6-7,13-14H2,1H3/b24-15-

InChI Key

BNCHJDYHNVFJQO-IWIPYMOSSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4)Br)OC5CCCC5

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4)Br)OC5CCCC5

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4)Br)OC5CCCC5

Origin of Product

United States

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